molecular formula C21H15BrClN3O B4146551 7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol

7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol

Cat. No.: B4146551
M. Wt: 440.7 g/mol
InChI Key: KNXAAGPALKKPMQ-UHFFFAOYSA-N
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Description

7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol is a complex organic compound with a unique structure that includes a quinoline core substituted with bromophenyl, pyridinylamino, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit specific enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-[(3-bromophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol: Similar structure but with a methyl group instead of a chloro group.

    7-[(2-bromophenyl)(2-pyridinylamino)methyl]-8-quinolinol: Similar structure but with the bromophenyl group in a different position.

Uniqueness

The uniqueness of 7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-[(3-bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3O/c22-14-6-3-5-13(11-14)19(26-18-8-1-2-9-24-18)16-12-17(23)15-7-4-10-25-20(15)21(16)27/h1-12,19,27H,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXAAGPALKKPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC(=CC=C2)Br)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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